3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:
- Position 3: A 4-tert-butylphenyl group, contributing steric bulk and lipophilicity.
- Position 10: A hexanoyl (C6 acyl) chain, enhancing hydrophobic interactions and metabolic stability compared to shorter acyl groups.
Properties
Molecular Formula |
C34H39N3O2 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
9-(4-tert-butylphenyl)-5-hexanoyl-6-pyridin-4-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H39N3O2/c1-5-6-7-12-31(39)37-29-11-9-8-10-27(29)36-28-21-25(23-13-15-26(16-14-23)34(2,3)4)22-30(38)32(28)33(37)24-17-19-35-20-18-24/h8-11,13-20,25,33,36H,5-7,12,21-22H2,1-4H3 |
InChI Key |
SQSIWWYVUHKRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve reactions such as Suzuki–Miyaura coupling, Vilsmeier formylation, and Horner–Wadsworth–Emmons olefination .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with altered chemical properties.
Scientific Research Applications
3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It may be used in the development of new materials or as a component in industrial processes
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways within the body. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and inferred functional differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Insights from Structural Comparisons:
Acyl Chain Length (Position 10): The hexanoyl group in the target compound likely increases lipophilicity and metabolic stability compared to shorter chains (e.g., acetyl in or propionyl in ). This may enhance membrane permeability but reduce aqueous solubility .
Pyridin-4-yl (target) vs. pyridin-3-yl () or pyridin-2-yl (): Nitrogen positioning in the pyridine ring influences hydrogen bonding and target binding .
Electronic Effects :
- Electron-withdrawing groups (e.g., bromo in ) may enhance electrophilic reactivity, whereas electron-donating groups (e.g., methoxy in ) could modulate solubility .
Research Findings and Hypotheses
- Bioactivity Prediction : Agglomerative hierarchical clustering () suggests that structural similarity correlates with bioactivity. The target compound’s diazepine core and pyridinyl group align with antimicrobial or CNS-targeting analogs .
- SAR Principles : Substitutions at Positions 3, 10, and 11 significantly modulate pharmacokinetics and pharmacodynamics, as seen in ’s discussion of structure-activity relationships .
Biological Activity
3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article reviews the existing literature on its biological activity, synthesizing findings from diverse sources and including relevant data tables for clarity.
Chemical Characteristics
The compound's chemical structure is characterized by a dibenzo diazepine core with various substituents that influence its biological activities. Below are key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 521.7 g/mol |
| Molecular Formula | C34H39N3O2 |
| LogP | 7.8645 |
| LogD | 7.6028 |
| Polar Surface Area | 48.155 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antioxidant Properties
The antioxidant capacity of compounds within this chemical class has been explored through various assays. For example, imine and amine derivatives related to the compound showed promising results in scavenging free radicals and reducing oxidative stress markers in vitro . This property is crucial for applications in preventing oxidative damage in biological systems.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives based on the dibenzo diazepine framework and evaluated their antimicrobial activities against five different microorganisms. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like ampicillin. The structure-activity relationship (SAR) analysis highlighted that modifications at the phenyl and pyridine positions significantly influenced antimicrobial potency .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on related compounds, a series of antioxidant assays were conducted to evaluate their ability to inhibit lipid peroxidation and scavenge free radicals. The results demonstrated that specific modifications enhanced antioxidant activity significantly compared to baseline controls . This suggests that the target compound may also possess valuable antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
